molecular formula C13H11NO5 B3061382 2-(2-Nitrobenzoyl)cyclohexane-1,3-dione CAS No. 104206-60-2

2-(2-Nitrobenzoyl)cyclohexane-1,3-dione

Cat. No.: B3061382
CAS No.: 104206-60-2
M. Wt: 261.23 g/mol
InChI Key: ZZJZBPYZTKGWTD-UHFFFAOYSA-N
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Description

2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is an organic compound that features a nitro group attached to a benzoyl moiety, which is further connected to a cyclohexane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione typically involves the nitration of benzoyl derivatives followed by cyclization reactions. One common method includes the nitration of benzoyl chloride to form 2-nitrobenzoyl chloride, which is then reacted with cyclohexane-1,3-dione under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: The major product of reduction is the corresponding amine derivative.

    Substitution: Substitution reactions yield various functionalized derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione involves its interaction with molecular targets through its nitro and benzoyl functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules and pathways . The benzoyl moiety can participate in various binding interactions, influencing the compound’s overall activity and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitro-benzoyl)-cyclohexane-1,3-dione is unique due to the presence of both the nitrobenzoyl and cyclohexane-1,3-dione moieties, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not observed in simpler nitrobenzoyl compounds .

Properties

CAS No.

104206-60-2

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

2-(2-nitrobenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C13H11NO5/c15-10-6-3-7-11(16)12(10)13(17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,12H,3,6-7H2

InChI Key

ZZJZBPYZTKGWTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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